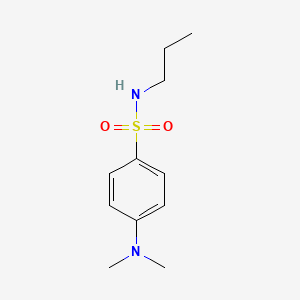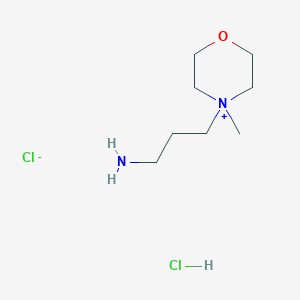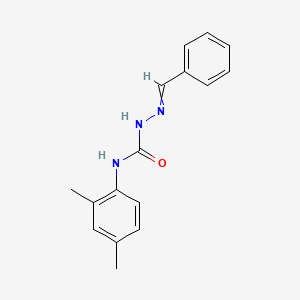![molecular formula C21H28N4O4S B15166920 N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide CAS No. 298227-25-5](/img/structure/B15166920.png)
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide is a synthetic compound of significant interest in scientific research. It is structured with a combination of benzyl, carbonyl, leucyl, methyl, thiazolyl, and alaninamide groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with L-leucine, N-methyl L-alanine, and a benzyloxycarbonyl chloride.
Coupling Reactions: : The leucyl and alaninamide components are coupled using common peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane.
Thiazole Formation: : Introducing the thiazol-5-yl group involves a cyclization reaction where necessary thiol and halo-ketone compounds are reacted under controlled temperature conditions.
Industrial Production Methods
Industrial scale synthesis might leverage continuous flow reactors to manage the various intermediate steps efficiently, ensuring high yield and purity. Solvent recycling and automation in adding reagents can optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation-reduction reactions, primarily focused on the thiazole ring and benzyl groups.
Substitution Reactions: : The benzyloxycarbonyl group and thiazole ring may participate in nucleophilic substitution reactions under suitable conditions.
Hydrolysis: : Acidic or basic hydrolysis can cleave the benzyloxycarbonyl protective group to yield free amino functions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide (H2O2) or permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing carbonyl functionalities.
Substitution: : Use of nucleophiles such as alkoxides or halides in polar aprotic solvents.
Hydrolysis: : Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis with sodium hydroxide (NaOH).
Major Products Formed
Deprotected amino derivatives from hydrolysis.
Oxidized thiazole products.
Reduced forms with altered carbonyl or benzyloxy components.
Applications De Recherche Scientifique
The compound has wide applications, including:
Chemistry: : Studying its reaction pathways provides insights into peptide coupling and protective group strategies.
Biology: : Serving as a model compound to understand peptide bond formation and stability.
Medicine: : Its derivatives might act as potential pharmaceuticals, particularly in designing enzyme inhibitors or receptor modulators.
Industry: : Utilized in the synthesis of complex molecules for various applications.
Mécanisme D'action
The Mechanism by Which the Compound Exerts Its Effects
N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide operates by interacting with specific molecular targets within biological systems.
Molecular Targets and Pathways Involved
Protease Inhibition: : It might act by binding to the active site of proteases, thereby inhibiting their activity.
Receptor Modulation: : The thiazole ring can interact with receptors affecting signal transduction pathways.
Comparaison Avec Des Composés Similaires
Highlighting Uniqueness
Compared to other peptide analogs, this compound's uniqueness lies in its benzyloxycarbonyl and thiazolyl groups which impart specific physicochemical properties.
List of Similar Compounds
N-Benzyloxycarbonyl-L-leucyl-alaninamide: : Lacking the thiazole ring.
N-Methyl-3-thiazolyl-L-alaninamide: : Missing the benzyloxycarbonyl protective group.
Benzyloxycarbonyl-Leucyl-Leucyl-alaninamide: : Featuring another leucine residue instead of the thiazole substitution.
Propriétés
Numéro CAS |
298227-25-5 |
|---|---|
Formule moléculaire |
C21H28N4O4S |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
benzyl N-[(2S)-4-methyl-1-[[(2S)-1-(methylamino)-1-oxo-3-(1,3-thiazol-5-yl)propan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C21H28N4O4S/c1-14(2)9-17(25-21(28)29-12-15-7-5-4-6-8-15)20(27)24-18(19(26)22-3)10-16-11-23-13-30-16/h4-8,11,13-14,17-18H,9-10,12H2,1-3H3,(H,22,26)(H,24,27)(H,25,28)/t17-,18-/m0/s1 |
Clé InChI |
CCQBQWQVCCUJDO-ROUUACIJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CS1)C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CN=CS1)C(=O)NC)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)


![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)



![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)


